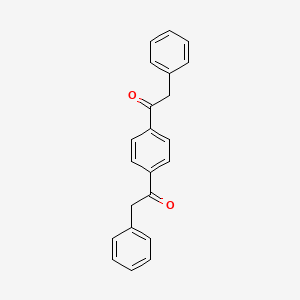

Ethanone, 1,1'-(1,4-phenylene)bis[2-phenyl-

Cat. No. B3051427

Key on ui cas rn:

3363-92-6

M. Wt: 314.4 g/mol

InChI Key: LMHJOKJRACWSRE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05196606

Procedure details

Chromatographed (E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene] (1.0 g, 0.0016 mol) was refluxed in a solution of THF (30 mL) and aqueous HCl (1.2M, 3.0 mL) for 1.25 h. The solution was worked-up as for the preparation of 1,2-diphenylethanone. Chromatography on silica (30 g) eluting with petroleum ether/benzene 3:2 removed the diketone. After solvent evaporation of the combined fractions and recrystallization of the residue from benzene/methanol gave small plates mp 171°-3° C. (85%). FTIR (CDCl3) v: 3089, 3066, 3033, 2900, 1692(C=O), 1676, 1568, 1492, 1454, 1404, 1325, 1309, 1272, 1217, 1202 cm-1H NMR (200 MHz, CDCl3) δ: 4.30 (s, 4H, --CH2Ph), 7.24-7.37 (m, 10H, ending phenyls), 8.06 (s, 4H, phenylene). MS [m/e (70 eV, % of base peak)] C22H18O2 314 (M+. , 0.8), 223 (M+. -PhCH2., 100), 104 (C6H4CO+,42.9), 91 (C7H7+,29).

[Compound]

Name

(E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene]

Quantity

1 g

Type

reactant

Reaction Step One

[Compound]

Name

C22H18O2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Cl.[C:2]1([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1COCC1>[C:5]1([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:2]([C:8](=[O:16])[CH2:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:3][CH:4]=1

|

Inputs

Step One

[Compound]

|

Name

|

(E),(E)-1,1'-[1,4-phenylene]bis[2-phenyl-1-(diphenylamino)ethylene]

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O

|

Step Three

[Compound]

|

Name

|

C22H18O2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

Chromatography on silica (30 g) eluting with petroleum ether/benzene 3:2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed the diketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After solvent evaporation of the combined fractions and recrystallization of the residue from benzene/methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave small plates mp 171°-3° C. (85%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(=CC=C(C=C1)C(CC1=CC=CC=C1)=O)C(CC1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |